Cas no 1803584-93-1 (N-(3-phenoxypropyl)oxan-4-amine hydrochloride)

N-(3-phenoxypropyl)oxan-4-amine hydrochloride 化学的及び物理的性質
名前と識別子
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- N-(3-Phenoxypropyl)oxan-4-amine Hydrochloride
- N-(3-phenoxypropyl)oxan-4-amine hydrochloride
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N-(3-phenoxypropyl)oxan-4-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B522240-100mg |
N-(3-Phenoxypropyl)oxan-4-amine Hydrochloride |
1803584-93-1 | 100mg |
$ 340.00 | 2022-06-07 | ||
Enamine | EN300-138714-2.5g |
N-(3-phenoxypropyl)oxan-4-amine hydrochloride |
1803584-93-1 | 95% | 2.5g |
$1988.0 | 2023-05-26 | |
Enamine | EN300-138714-0.5g |
N-(3-phenoxypropyl)oxan-4-amine hydrochloride |
1803584-93-1 | 95% | 0.5g |
$791.0 | 2023-05-26 | |
Enamine | EN300-138714-0.05g |
N-(3-phenoxypropyl)oxan-4-amine hydrochloride |
1803584-93-1 | 95% | 0.05g |
$235.0 | 2023-05-26 | |
A2B Chem LLC | AV61989-100mg |
N-(3-phenoxypropyl)oxan-4-amine hydrochloride |
1803584-93-1 | 95% | 100mg |
$406.00 | 2024-04-20 | |
Enamine | EN300-138714-50mg |
N-(3-phenoxypropyl)oxan-4-amine hydrochloride |
1803584-93-1 | 95.0% | 50mg |
$235.0 | 2023-09-30 | |
A2B Chem LLC | AV61989-500mg |
N-(3-phenoxypropyl)oxan-4-amine hydrochloride |
1803584-93-1 | 95% | 500mg |
$868.00 | 2024-04-20 | |
A2B Chem LLC | AV61989-1g |
N-(3-phenoxypropyl)oxan-4-amine hydrochloride |
1803584-93-1 | 95% | 1g |
$1103.00 | 2024-04-20 | |
1PlusChem | 1P01ACTH-10g |
N-(3-phenoxypropyl)oxan-4-amine hydrochloride |
1803584-93-1 | 95% | 10g |
$5451.00 | 2024-06-18 | |
Enamine | EN300-138714-5000mg |
N-(3-phenoxypropyl)oxan-4-amine hydrochloride |
1803584-93-1 | 95.0% | 5000mg |
$2940.0 | 2023-09-30 |
N-(3-phenoxypropyl)oxan-4-amine hydrochloride 関連文献
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
N-(3-phenoxypropyl)oxan-4-amine hydrochlorideに関する追加情報
N-(3-Phenoxypropyl)oxan-4-Amine Hydrochloride: A Comprehensive Overview
N-(3-phenoxypropyl)oxan-4-amine hydrochloride, identified by the CAS number 1803584-93-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure and properties, has garnered attention due to its potential applications in drug development and related research areas. The name itself highlights key structural elements: the phenoxy group attached to a propyl chain, which is further connected to an oxan-4-amine moiety, all of which contribute to its distinctive chemical behavior.
The synthesis of N-(3-phenoxypropyl)oxan-4-amine hydrochloride involves a series of carefully designed reactions that ensure the formation of the desired product with high purity. Recent advancements in synthetic methodologies have enabled researchers to optimize the production process, making it more efficient and scalable. The use of modern catalytic systems and green chemistry principles has also been explored to minimize environmental impact during synthesis.
From a pharmacological perspective, this compound exhibits interesting biological activities that make it a promising candidate for various therapeutic applications. Studies have shown that N-(3-phenoxypropyl)oxan-4-amine hydrochloride interacts with specific cellular pathways, potentially offering benefits in areas such as neuroprotection, anti-inflammatory effects, and modulation of metabolic processes. These findings are supported by recent research publications that highlight its bioavailability and efficacy in preclinical models.
The structural integrity of N-(3-phenoxypropyl)oxan-4-amine hydrochloride plays a crucial role in its pharmacokinetic profile. The phenoxy group contributes to lipophilicity, enhancing the compound's ability to cross biological membranes. Meanwhile, the oxan ring provides rigidity and stability, which are essential for maintaining its bioactive conformation. These attributes collectively influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Recent studies have also delved into the stereochemistry of N-(3-phenoxypropyl)oxan-4-amine hydrochloride, revealing that its enantiomers may exhibit differing biological activities. This insight underscores the importance of stereocontrol in its synthesis and highlights potential avenues for developing enantioselective drug delivery systems.
In terms of applications, N-(3-phenoxypropyl)oxan-4-amine hydrochloride has shown promise in the development of novel pharmaceutical agents. Its ability to modulate key cellular targets makes it a valuable tool in drug discovery programs targeting conditions such as neurodegenerative diseases, inflammation, and metabolic disorders. Collaborative efforts between academic institutions and pharmaceutical companies have further accelerated research into its therapeutic potential.
The growing body of research on N-(3-phenoxypropyl)oxan-4-amine hydrochloride underscores its significance as a versatile compound with diverse applications. As scientific understanding of its properties continues to evolve, it is anticipated that this compound will play an increasingly important role in advancing medical science and therapeutic innovation.
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